molecular formula C15H23NO4 B081091 alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol CAS No. 13627-81-1

alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol

Cat. No. B081091
CAS RN: 13627-81-1
M. Wt: 281.35 g/mol
InChI Key: VGDWCIGIXGUYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol, also known as MDBP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MDBP belongs to the class of benzodioxane derivatives, which are known for their diverse biological activities.

Mechanism Of Action

The exact mechanism of action of alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body, including the MAPK/ERK and NF-κB pathways. alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has also been shown to inhibit the activity of certain enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.

Biochemical And Physiological Effects

Alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. In addition, alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has several advantages for use in lab experiments. It is stable and easy to handle, and its synthesis method is well-established. However, one limitation of using alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain assays.

Future Directions

There are several future directions for research on alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further studies are needed to better understand the mechanism of action of alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol and its effects on the brain. In addition, more research is needed to explore the potential of alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol as an anti-cancer agent and its potential use in combination with other drugs. Finally, the development of new synthesis methods for alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol may help to improve its pharmacological properties and increase its potential for use in clinical settings.
In conclusion, alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol is a promising chemical compound that has shown potential for a variety of therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its pharmacological properties. Further research is needed to fully understand the mechanism of action of alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol and its potential use in clinical settings.

Synthesis Methods

Alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol can be synthesized using a multi-step process that involves the reaction of 3-methoxypropylamine with 1,4-benzodioxane-2-carboxylic acid, followed by reduction and methylation. This synthesis method has been optimized to provide a high yield of pure alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol.

Scientific Research Applications

Alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. In addition, alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

13627-81-1

Product Name

alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-[3-methoxypropyl(methyl)amino]ethanol

InChI

InChI=1S/C15H23NO4/c1-16(8-5-9-18-2)10-12(17)15-11-19-13-6-3-4-7-14(13)20-15/h3-4,6-7,12,15,17H,5,8-11H2,1-2H3

InChI Key

VGDWCIGIXGUYHQ-UHFFFAOYSA-N

SMILES

CN(CCCOC)CC(C1COC2=CC=CC=C2O1)O

Canonical SMILES

CN(CCCOC)CC(C1COC2=CC=CC=C2O1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.